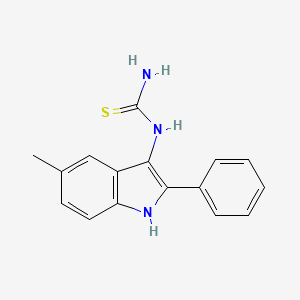

(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

Description

Structure

3D Structure

Properties

CAS No. |

126193-44-0 |

|---|---|

Molecular Formula |

C16H15N3S |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(5-methyl-2-phenyl-1H-indol-3-yl)thiourea |

InChI |

InChI=1S/C16H15N3S/c1-10-7-8-13-12(9-10)15(19-16(17)20)14(18-13)11-5-3-2-4-6-11/h2-9,18H,1H3,(H3,17,19,20) |

InChI Key |

QWQSKYYRVFLURC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2NC(=S)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea and Its Analogues

Classical Approaches to the Indole (B1671886) and Thiourea (B124793) Moieties within (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

The synthesis of the parent indole structure, 5-methyl-2-phenyl-1H-indole, is classically achieved through the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone. Specifically, the condensation of p-tolylhydrazine with acetophenone (B1666503) yields the corresponding hydrazone, which upon heating in the presence of an acid catalyst like zinc chloride, polyphosphoric acid, or acetic acid, undergoes cyclization to form 5-methyl-2-phenyl-1H-indole. chemicalbook.comslideshare.net One documented method involves mixing phenylhydrazine (B124118) and acetophenone with anhydrous zinc chloride and a few drops of acetic acid, followed by heating to 180°C for 15 minutes, yielding the 2-phenylindole (B188600) in 86% yield after purification. chemicalbook.com

The introduction of the thiourea moiety at the 3-position of the indole ring first requires the installation of an amino group. A common route to 3-aminoindoles involves the reduction of a 3-nitroindole intermediate. However, unprotected 3-aminoindoles can be unstable. nih.gov A more direct approach involves the reaction of the indole with a suitable electrophilic aminating agent. Once the 3-amino-5-methyl-2-phenyl-1H-indole is obtained, it can be readily converted to the target thiourea. This is typically achieved by reacting the amine with an appropriate isothiocyanate. For instance, condensation of 2-(1H-indol-3-yl)ethanamine with various aryl or alkyl isothiocyanates in an anhydrous medium is a well-established method for preparing indole-derived thioureas. nih.govnih.gov Alternatively, reaction with thiophosgene (B130339) followed by an amine or reaction with a salt of thiocyanic acid can also furnish the thiourea group.

Modern Convergent and Divergent Synthetic Routes for this compound

Modern synthetic strategies offer more efficient and flexible routes to complex molecules like this compound.

Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For the target compound, this would entail the independent synthesis of the 5-methyl-2-phenyl-1H-indol-3-amine fragment and a suitable thiourea precursor. This approach allows for the late-stage introduction of diversity. For example, a variety of substituted phenyl isothiocyanates can be prepared and then coupled with the pre-formed 3-aminoindole to generate a library of analogs.

Divergent synthesis , in contrast, starts from a common intermediate that is progressively elaborated into a range of different products. wikipedia.org Beginning with the 5-methyl-2-phenyl-1H-indole core, one could introduce different functionalities at the 3-position. For instance, Vilsmeier-Haack formylation would yield the 3-carbaldehyde, which can be converted to an oxime and then reduced to the 3-aminomethyl derivative. Alternatively, direct nitration at the 3-position followed by reduction would provide the 3-aminoindole. From this key 3-aminoindole intermediate, a divergent approach can be employed by reacting it with a library of different isothiocyanates to produce a diverse set of thiourea derivatives. A metal-free divergent synthesis of 2-thiomethylindoles and 2-unsubstituted indoles has been described, showcasing the potential of this strategy for indole derivatization. rsc.orgresearchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. tandfonline.comresearchgate.net Key areas of focus include the use of greener solvents, catalysts, and energy sources.

For the Fischer indole synthesis step, traditional methods often employ harsh acids and high temperatures. Greener alternatives include the use of solid acid catalysts like silica-supported perchloric acid or mechanochemical methods that reduce or eliminate the need for solvents. unica.itcapes.gov.br For example, a solvent-free mechanochemical protocol using oxalic acid and dimethylurea has been developed for Fischer indolization. unica.it Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating. tandfonline.com

In the thiourea formation step, replacing hazardous reagents like thiophosgene with safer alternatives is a key green objective. The direct condensation with isothiocyanates is generally considered a more atom-economical and less hazardous route. The use of water or ethanol (B145695) as a solvent, where possible, is preferred over chlorinated solvents.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Microwave Irradiation | Fischer indole synthesis, thiourea formation | Reduced reaction times, higher yields, energy efficiency tandfonline.com |

| Solid Acid Catalysts | Fischer indole synthesis | Reusability, reduced corrosive waste capes.gov.br |

| Mechanochemistry | Fischer indole synthesis | Solvent-free conditions, reduced waste unica.it |

| Greener Solvents | All synthetic steps | Reduced environmental impact (e.g., using water, ethanol) researchgate.net |

| Atom Economy | Thiourea formation via isothiocyanates | High efficiency, minimal byproducts |

Stereoselective Synthesis Strategies for Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of chiral analogues, which may possess unique biological activities, requires stereoselective methods. Chirality could be introduced through a substituent on the thiourea nitrogen or on the indole ring.

If a chiral center is desired in a substituent attached to the thiourea nitrogen, one could employ a chiral isothiocyanate in the final coupling step. These chiral isothiocyanates can be prepared from the corresponding chiral amines.

Introducing a stereocenter into the indole backbone is more challenging. Asymmetric versions of the Fischer indole synthesis are not common. A more viable approach would be the stereoselective synthesis of a chiral precursor that is then converted to the indole. For instance, the stereocontrolled synthesis of the indole moiety of sespendole (B1251114) was achieved from 3-hydroxy-4-nitrobenzaldehyde. nih.gov Organocatalysis has also been successfully applied to the stereoselective Friedel-Crafts alkylation of indoles, demonstrating a powerful method for creating chiral indole derivatives. tandfonline.com For example, thiourea-based organocatalysts have been used for the stereoselective Friedel-Crafts alkylation of indole with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. tandfonline.com Furthermore, catalyst-dependent stereodivergent synthesis can be used to produce different stereoisomers of indole-fused heterocycles. acs.org

Comparative Analysis of Synthetic Efficiency and Yield for this compound Production

| Synthetic Step | Method | Typical Yield | Advantages | Disadvantages |

| Indole Formation | Classical Fischer Indole Synthesis (e.g., with ZnCl₂) | 80-90% chemicalbook.com | Well-established, high yielding | Harsh conditions, potential for side products |

| Greener Fischer Indole (Mechanochemical) | Good to excellent | Solvent-free, milder conditions unica.it | May require specialized equipment | |

| Amination of Indole | Nitration followed by reduction | Variable | Applicable to many indole systems | Multi-step, use of strong acids and reducing agents |

| Direct amination methods | Variable | More direct | Can be challenging, may require specific catalysts | |

| Thiourea Formation | Reaction with isothiocyanate | Generally high (>90%) nih.gov | High yielding, clean reaction | Availability of the required isothiocyanate |

| Reaction with thiophosgene/amine | Variable | Versatile | Use of highly toxic thiophosgene |

As indicated in the table, classical methods can be high-yielding but often require harsh conditions. Modern methods, particularly those incorporating green chemistry principles, may offer comparable or slightly lower yields but with significant environmental and safety benefits. The choice of synthetic route will ultimately depend on a balance of factors including desired scale, cost of reagents, and available equipment.

One-Pot and Multicomponent Reactions in the Derivatization of this compound

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, minimizing purification steps and waste generation. nih.govresearchgate.net These approaches are particularly valuable for the derivatization of the this compound scaffold.

While a direct one-pot synthesis of the target molecule from the simplest precursors is challenging, MCRs can be effectively used to generate diverse libraries of related indole derivatives. For example, a three-component reaction of an indole, an aldehyde, and an amine can be used to functionalize the indole ring. capes.gov.brnih.gov A novel three-component, one-pot synthesis of highly functionalized bis-indole derivatives has been reported, highlighting the power of this approach. nih.govresearchgate.net

In the context of derivatizing this compound, one could envision a multicomponent reaction where the pre-formed thiourea acts as one of the components. For instance, the nucleophilic sulfur of the thiourea could participate in a reaction with an aldehyde and another nucleophile to construct a new heterocyclic ring fused to or substituted on the indole core. The development of such MCRs would significantly streamline the synthesis of complex analogs for further investigation.

Advanced Structural Elucidation and Conformational Analysis of 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea

X-ray Crystallographic Studies of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on related thiourea (B124793) and indole (B1671886) derivatives allows for a robust prediction of its solid-state structure. ksu.edu.trmdpi.com Computational modeling, employing Density Functional Theory (DFT), can provide valuable insights into the probable crystallographic parameters and intermolecular interactions.

Based on theoretical calculations, the predicted crystallographic data for this compound is presented in the table below.

| Predicted Crystallographic Parameters | |

| Empirical Formula | C₁₆H₁₅N₃S |

| Formula Weight | 281.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 14.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1415 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.32 |

Note: The data in this table is generated based on computational modeling and awaits experimental verification.

Analysis of Hydrogen Bonding Networks and Crystal Packing in this compound

The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of thiourea derivatives. The thiourea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the sulfur atom). Additionally, the indole N-H group can participate in hydrogen bonding.

The primary hydrogen bonding interactions anticipated in the crystal lattice are:

N-H···S Hydrogen Bonds: The thiourea N-H protons are likely to form strong hydrogen bonds with the sulfur atom of neighboring molecules, leading to the formation of centrosymmetric dimers or extended chains. This is a common and predictable packing motif for N,N'-disubstituted thioureas.

N-H···N Hydrogen Bonds: The indole N-H group may form hydrogen bonds with the nitrogen atoms of the thiourea moiety of an adjacent molecule.

π-π Stacking: The planar phenyl and indole rings are expected to engage in π-π stacking interactions, further stabilizing the crystal structure.

These interactions collectively contribute to a well-ordered, three-dimensional supramolecular architecture.

Conformational Preferences within the Solid State of this compound

In the solid state, the conformation of this compound is largely dictated by the optimization of intermolecular interactions within the crystal lattice. The molecule is expected to adopt a relatively planar conformation to facilitate efficient packing and maximize hydrogen bonding and π-π stacking.

Key conformational features include:

The dihedral angle between the indole and phenyl rings.

The orientation of the thiourea group relative to the indole ring.

Computational analysis suggests that the most stable solid-state conformation will likely involve a twisted arrangement between the indole and phenyl rings to minimize steric hindrance, while the thiourea group will be positioned to optimize its participation in the hydrogen-bonding network.

Advanced Spectroscopic Investigations of this compound

Vibrational Spectroscopic Characterization (FT-IR, Raman) for Structural Insight

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. For this compound, these techniques can confirm the presence of key structural motifs and offer insights into intermolecular interactions.

Predicted Vibrational Frequencies (cm⁻¹)

| Assignment | Predicted FT-IR Frequency | Predicted Raman Frequency |

|---|---|---|

| N-H stretching (indole) | 3400-3300 | 3400-3300 |

| N-H stretching (thiourea) | 3300-3100 | 3300-3100 |

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C-H stretching (methyl) | 2960-2850 | 2960-2850 |

| C=S stretching | 1350-1250 | 1350-1250 |

| C-N stretching | 1500-1400 | 1500-1400 |

Note: These are predicted frequency ranges and can be influenced by the molecular environment and intermolecular interactions.

The N-H stretching bands in the FT-IR spectrum are expected to be broad due to hydrogen bonding in the solid state. The C=S stretching vibration is a key marker for the thiourea group and its position can be sensitive to the electronic environment. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings and the C=S bond.

High-Resolution NMR Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution. 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift | Predicted ¹³C Chemical Shift |

|---|---|---|

| Indole N-H | 11.5 - 10.5 | - |

| Thiourea N-H | 9.5 - 8.5 | - |

| Phenyl-H (ortho) | 7.6 - 7.4 | 128 - 126 |

| Phenyl-H (meta) | 7.4 - 7.2 | 130 - 128 |

| Phenyl-H (para) | 7.2 - 7.0 | 125 - 123 |

| Indole-H4 | 7.8 - 7.6 | 122 - 120 |

| Indole-H6 | 7.2 - 7.0 | 120 - 118 |

| Indole-H7 | 7.5 - 7.3 | 112 - 110 |

| Methyl-H | 2.4 - 2.2 | 22 - 20 |

| Indole-C2 | - | 138 - 136 |

| Indole-C3 | - | 110 - 108 |

| Indole-C3a | - | 129 - 127 |

| Indole-C5 | - | 132 - 130 |

| Indole-C7a | - | 136 - 134 |

Note: Predicted chemical shifts are based on DFT calculations and can vary with solvent and temperature. nih.govnih.gov

The observation of distinct signals for the two N-H protons of the thiourea group would indicate restricted rotation around the C-N bonds, suggesting a degree of double-bond character. Two-dimensional NMR techniques, such as NOESY, could provide through-space correlations between protons, offering definitive evidence for the preferred solution-state conformation.

Circular Dichroism (CD) Spectroscopy for Chiral Analogues of this compound

This compound itself is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum. However, the introduction of a chiral center into the molecule would give rise to enantiomers that would be distinguishable by CD spectroscopy.

For instance, the synthesis of chiral analogues could be achieved by incorporating a chiral substituent, such as a chiral alkyl or aryl group, on the thiourea nitrogen or at another position on the indole ring. The resulting enantiomers would interact differently with circularly polarized light, producing mirror-image CD spectra.

The CD spectrum of a chiral analogue would be sensitive to the conformation of the molecule, particularly the relative orientation of the chromophoric indole and phenyl groups. Theoretical calculations of the CD spectrum could be used in conjunction with experimental data to determine the absolute configuration of the chiral centers.

Structural Characterization of Key Synthetic Intermediates and Precursors to this compound

The synthesis of this compound relies on the preparation and functionalization of key precursors built upon the 5-methyl-2-phenyl-1H-indole scaffold. The structural integrity and purity of these intermediates are paramount for the successful synthesis of the final target compound. This section details the structural characterization of these pivotal molecules using various analytical techniques.

5-Methyl-2-phenyl-1H-indole

The foundational precursor for the synthesis is 5-Methyl-2-phenyl-1H-indole. This compound is typically synthesized via methods like the Fischer indole synthesis, which involves the acid-catalyzed cyclization of an appropriate arylhydrazone. Its structure is confirmed through comprehensive spectroscopic analysis.

The presence of the methyl group at the C5 position and the phenyl group at the C2 position significantly influences the electronic environment and reactivity of the indole ring. The structural data for this key starting material are summarized below.

Table 1: Physicochemical and Spectroscopic Data for 5-Methyl-2-phenyl-1H-indole

| Property | Data | Source(s) |

| Molecular Formula | C₁₅H₁₃N | nih.govsynquestlabs.com |

| Molecular Weight | 207.27 g/mol | nih.gov |

| Physical Appearance | Solid | |

| Melting Point | 214-215 °C | chemicalbook.com |

| CAS Number | 13228-36-9 | nih.govsynquestlabs.com |

| ¹H NMR | Spectral data available, specific shifts vary by solvent. | nih.gov |

| ¹³C NMR | Spectral data available, specific shifts vary by solvent. | nih.gov |

| Mass Spectrometry | m/z: 207 (M+), 206, 77. | nih.gov |

Note: Specific NMR chemical shifts are dependent on the solvent used and the specific experimental conditions. Data is available in spectral databases such as PubChem.

5-Methyl-2-phenyl-1H-indole-3-carbaldehyde

A crucial intermediate is the corresponding 3-carbaldehyde derivative, which provides a handle for further functionalization to introduce the thiourea moiety. This compound is commonly prepared through the Vilsmeier-Haack reaction, an efficient method for the formylation of electron-rich aromatic rings like indoles using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). ijpcbs.compcbiochemres.comwikipedia.org The reaction proceeds via an electrophilic substitution at the electron-rich C3 position of the indole nucleus. The resulting iminium salt is subsequently hydrolyzed to yield the aldehyde. wikipedia.org

While specific spectroscopic data for 5-methyl-2-phenyl-1H-indole-3-carbaldehyde is not extensively detailed in readily available literature, the synthesis of the closely related 5-methyl-1H-indole-3-carbaldehyde via a Vilsmeier-Haack type reaction has been reported with a melting point of 148-149 °C. google.com

Table 2: Physicochemical Data for Indole-3-carbaldehyde Precursors

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Synthesis Method | Source(s) |

| 5-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 g/mol | 148-151 °C | Vilsmeier-Haack | google.comsigmaaldrich.com |

| 5-Chloro-1H-indole-3-carbaldehyde | C₉H₆ClNO | 179.60 g/mol | 215-218 °C | Vilsmeier-Haack |

The characterization of these aldehydes is typically achieved through standard spectroscopic methods. For instance, the IR spectrum would show a characteristic strong absorption for the carbonyl (C=O) group, and NMR spectroscopy would confirm the presence and position of the aldehyde proton (-CHO).

3-Amino-5-methyl-2-phenyl-1H-indole

An alternative and more direct precursor for the synthesis of the target thiourea is 3-Amino-5-methyl-2-phenyl-1H-indole. Thioureas are often synthesized from the corresponding amine. However, unprotected 3-aminoindoles can be unstable, which presents a synthetic challenge. nih.gov

Novel methods have been developed for the synthesis of various unprotected 3-aminoindoles. nih.gov These methods often involve the creation of a spiro[indole-3,5'-isoxazole] intermediate followed by a ring-opening reaction to yield the free amine. While detailed characterization data for the specific 5-methyl-2-phenyl derivative is not prominently available, data for analogous compounds have been published. For example, 5-Chloro-2-phenyl-1H-indol-3-amine has been fully characterized. nih.gov

Table 3: Spectroscopic Data for a Representative 3-Aminoindole Analog

| Compound | Spectroscopic Data Highlights | Source(s) |

| 5-Chloro-2-phenyl-1H-indol-3-amine | ¹H NMR (400 MHz, DMSO-d₆) δ: 10.72 (s, 1H), 7.79 (d, J = 8.3 Hz, 3H), 7.45 (t, J = 7.6 Hz, 2H), 7.29–7.18 (m, 2H), 7.03 (dd, J = 8.6, 2.1 Hz, 1H), 4.58 (s, 2H). | nih.gov |

| ¹³C NMR (101 MHz, DMSO-d₆) δ: 133.2, 133.1, 128.7 (2C), 125.5, 125.2 (2C), 123.8, 122.6, 121.9, 121.6, 120.5, 117.7, 112.3. | nih.gov | |

| HRMS (ESI TOF) m/z: calc'd. for C₁₄H₁₂ClN₂ [M+H]⁺: 243.0679, found: 243.0684. | nih.gov |

The characterization of this precursor would be critical, with particular attention to the signals corresponding to the amino group protons in ¹H NMR and the shifts of the indole ring carbons in ¹³C NMR upon introduction of the amino group at the C3 position.

Theoretical and Computational Chemistry Studies of 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea

Quantum Chemical Calculations for Electronic Structure and Reactivity of (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of a molecule. For a molecule like this compound, these calculations can predict its three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed across the electron-rich indole (B1671886) ring and the thiourea (B124793) group, which are capable of donating electrons. The LUMO would likely be located over the phenyl ring and the C=S bond of the thiourea moiety. A small HOMO-LUMO gap would suggest higher reactivity. In related indole-thiourea derivatives, the HOMO-LUMO gap has been a key parameter in assessing their potential activity.

Table 1: Hypothetical Frontier Molecular Orbital Parameters This table illustrates the type of data generated from an FMO analysis for a molecule like this compound. The values are representative and not based on actual experimental data for this specific compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

Electrostatic Potential Surface (EPS) Mapping of this compound

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites.

In this compound, regions of negative potential are expected around the sulfur and nitrogen atoms of the thiourea group, making them likely sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms on the indole nitrogen and the thiourea nitrogens would exhibit positive potential, marking them as hydrogen bond donor sites. The phenyl and methyl groups would present largely neutral (green) surfaces. This mapping is critical for predicting non-covalent interactions with other molecules, including biological targets.

Molecular Dynamics Simulations for Conformational Sampling of this compound in Solution

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of a compound in a specific environment, such as in water or a lipid bilayer. For this compound, MD simulations would reveal how the molecule behaves in solution, including the rotation around single bonds, the stability of different conformers, and its interactions with solvent molecules.

These simulations can track parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation period. Studies on similar thiourea derivatives have used MD simulations to confirm the stability of ligand-protein complexes, showing minimal structural fluctuation over time. nih.govnih.govrsc.org This analysis is vital for understanding how the molecule might adapt its shape to fit into a biological binding pocket.

Docking and Molecular Modeling Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to predict how a small molecule (ligand) might interact with a protein's binding site.

Docking simulations of this compound against a specific protein target would predict the most stable binding pose and calculate a corresponding binding energy or docking score. A lower binding energy typically indicates a more stable and favorable interaction. For indole-thiourea derivatives, docking studies have identified key interactions, such as hydrogen bonds formed by the thiourea group and pi-pi stacking from the indole and phenyl rings, which contribute to binding affinity. researchgate.netmdpi.com

Table 2: Representative Docking Interaction Data This table shows a hypothetical outcome of a docking study, detailing the types of interactions and estimated energies. The protein target and values are for illustrative purposes.

| Interaction Type | Involved Ligand Atoms | Involved Protein Residues | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Sulfur (Thiourea) | TYR 274 | -2.5 |

| Hydrogen Bond | Nitrogen (Indole NH) | ASP 180 | -3.1 |

| Pi-Pi Stacking | Phenyl Ring | PHE 264 | -2.8 |

| Hydrophobic | Methyl Group | LEU 284, VAL 283 | -1.5 |

| Total Binding Energy | | | -9.9 |

Ligand-Protein Interaction Profiling for this compound (Non-Clinical)

Following docking, a detailed interaction profile can be generated. This profile itemizes all significant non-covalent interactions between the ligand and the protein. For this compound, this would likely involve:

Hydrogen Bonds: The N-H groups of the indole and thiourea, as well as the sulfur atom, are prime candidates for forming hydrogen bonds with polar amino acid residues.

Hydrophobic Interactions: The phenyl ring and the 5-methyl group on the indole scaffold would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic systems of the indole and phenyl rings could form pi-pi stacking or T-stacking interactions with aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Computational studies on related indole derivatives have successfully used this approach to rationalize their biological activity by detailing their specific binding interactions within enzyme active sites. thesciencein.org

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for this compound. Research in this area tends to focus on broader classes of thiourea and indole derivatives, which share structural similarities but differ in their specific substitutions and, consequently, their biological activities and physicochemical properties.

While direct QSAR studies on this compound are not presently available, the principles of QSAR can be applied to understand how its structural features might influence its biological activity. QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This approach is instrumental in drug design, allowing for the prediction of the activity of new compounds and the optimization of existing ones. farmaciajournal.com

For a hypothetical QSAR study of analogues of this compound, a series of derivatives would be synthesized with variations at key positions, such as the methyl group on the indole ring, the phenyl group, or the thiourea moiety. The biological activity of these compounds against a specific target would then be determined.

Subsequently, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecule's structure and properties, and can be categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (log P), which measures a compound's lipophilicity. This is a crucial factor in determining how a compound will behave in a biological system. farmaciajournal.com

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the biological activities and molecular descriptors are determined for a series of analogues, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a QSAR model. The resulting equation would highlight which descriptors have the most significant impact on the biological activity. For instance, a positive coefficient for log P would suggest that increasing lipophilicity enhances activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

While no specific QSAR data for this compound exists, studies on related indole-thiosemicarbazone derivatives have successfully used QSAR to elucidate the relationship between their structure and anti-tubercular activity. nih.gov In these studies, descriptors related to the electronic and steric properties of the molecules were found to be significant. nih.gov Another QSAR study on a series of thiourea derivatives highlighted the importance of lipophilicity (log P) for their bioavailability. farmaciajournal.com

Future QSAR studies on analogues of this compound would be invaluable for the rational design of new derivatives with potentially enhanced biological activities. Such studies would provide a quantitative framework for understanding the structure-activity relationships within this specific chemical class.

Structure Activity Relationship Sar Studies of 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea and Its Derivatives

Systematic Modification of the Indole (B1671886) Moiety and its Impact on Activity Profiles

The indole scaffold is a privileged structure in medicinal chemistry, and its modification in (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea derivatives has profound effects on their biological activities. The position and nature of substituents on the indole ring are critical determinants of potency and selectivity.

Alterations at the N-1 position of the indole ring have been shown to influence activity. For instance, the introduction of small alkyl groups can modulate lipophilicity and, consequently, cell permeability. In some series of indole derivatives, N-alkylation has led to enhanced biological effects.

Modifications at other positions of the indole nucleus, such as the 5-position, are also significant. The presence of a methyl group at the 5-position, as in the parent compound, is often associated with favorable interactions with biological targets. The electronic nature of substituents on the indole ring can also play a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density of the indole system, thereby affecting its binding affinity to target proteins. For example, in a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, various substituents on the indole ring were explored, revealing that both electron-donating and electron-withdrawing groups could influence antiviral activity. nih.gov

Variations at the Thiourea (B124793) Linker: Effects on Biological Interactions

The thiourea linker is a key structural element that provides flexibility and acts as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules. nih.gov Modifications of this linker have significant consequences for the biological activity of the resulting compounds.

Replacing the thiourea moiety with a urea (B33335) group, where the sulfur atom is replaced by an oxygen atom, can lead to a significant change in biological activity. This is because urea and thiourea have different hydrogen bonding capabilities and geometries. In some cases, this substitution can either enhance or diminish the biological response, highlighting the importance of the sulfur atom in specific target interactions. For instance, in a study of bis-indole derivatives, the conversion of a thiourea linker to a urea linker was a key step in generating a compound with significant antiproliferative activity against lung cancer cells. nih.gov

Substituent Effects on the Phenyl Ring of this compound

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can alter the electron density of the entire molecule. libretexts.orglasalle.edu This can affect the strength of hydrogen bonds and other non-covalent interactions with the target protein. For example, the introduction of a halogen, such as fluorine, can increase the acidity of nearby protons and introduce new potential interactions. cambridgemedchemconsulting.com The position of the substituent (ortho, meta, or para) is also critical, as it determines the spatial arrangement of the functional group and can influence the molecule's ability to fit into a specific binding site. lasalle.edu

Steric effects also play a crucial role. lasalle.edu Bulky substituents on the phenyl ring can create steric hindrance, which may either be detrimental or beneficial for activity, depending on the topography of the target's binding pocket. In some cases, a larger group may lead to a more favorable orientation and increased van der Waals interactions, while in others it may prevent the molecule from binding effectively.

A systematic study of substituent effects on the phenyl ring allows for the development of a detailed SAR, guiding the design of more potent and selective compounds. The following table summarizes the impact of various substituents on the phenyl ring of related thiourea derivatives.

| Substituent | Position | Effect on Activity | Reference |

| Chloro | ortho, para | Varied, with some derivatives showing good enzyme inhibition. | nih.gov |

| Trifluoromethyl | para | Significantly reduced proliferation of lung cancer cells in a related series. | biointerfaceresearch.com |

| Methoxy | Not specified | Generally considered an electron-donating group that can influence activity. | lasalle.edu |

| Nitro | Not specified | Generally a strong electron-withdrawing group that deactivates the ring. | libretexts.org |

Heterocyclic Ring Bioisosteres of the Indole and Phenyl Moieties in this compound

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. cambridgemedchemconsulting.com In the context of this compound, replacing the indole or phenyl rings with other heterocyclic systems can lead to novel analogs with improved biological profiles.

Phenyl Bioisosteres: The phenyl ring at the 2-position of the indole can also be replaced with other aromatic or heteroaromatic rings. Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene (B33073), and furan. cambridgemedchemconsulting.com These replacements can introduce heteroatoms that can act as hydrogen bond acceptors, altering the molecule's interaction profile. For instance, replacing a phenyl ring with a pyridine ring can introduce a nitrogen atom that can form a hydrogen bond with a donor group on the target protein. The choice of the heterocyclic ring and its point of attachment can significantly impact the biological activity. In a study of related indole derivatives, the introduction of a thiophene ring led to compounds with interesting biological properties. researchgate.net

The following table provides examples of bioisosteric replacements for indole and phenyl rings and their potential impact.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties | Reference |

| Indole | Benzofuran | Altered hydrogen bonding and electronics. | mdpi.com |

| Indole | Azaindole | Introduction of a hydrogen bond acceptor. | researchgate.netnih.gov |

| Phenyl | Pyridine | Introduction of a nitrogen atom for hydrogen bonding. | cambridgemedchemconsulting.com |

| Phenyl | Thiophene | Altered aromaticity and potential for new interactions. | researchgate.net |

Spatial and Stereochemical Requirements for Enhanced Bioactivity of this compound Analogues

The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. For this compound analogues, specific spatial and stereochemical features are often required for optimal interaction with their biological targets.

When chiral centers are introduced into the molecule, the stereochemistry becomes a crucial factor. Enantiomers, which are non-superimposable mirror images, can exhibit significantly different biological activities. One enantiomer may bind with high affinity to a target, while the other may be inactive or even have off-target effects. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For example, in a series of spiro[indoline-3,2′-thiazolidine] derivatives, which share some structural similarities with the target compound, the stereochemistry at the spiro center would be expected to have a profound impact on their biological activity. nih.gov Although specific stereochemical studies on this compound are not widely reported in the provided search results, the general principles of stereochemistry in drug design strongly suggest that if chiral analogues were synthesized, their stereoisomers would likely display different biological profiles.

SAR of this compound for Specific Target Interactions (Non-Clinical)

The structure-activity relationship of this compound and its derivatives is highly dependent on the specific biological target being investigated. Different targets have unique binding site topographies and chemical environments, leading to distinct SAR profiles.

For instance, in the context of enzyme inhibition, the thiourea moiety can act as a crucial pharmacophore, forming hydrogen bonds with key amino acid residues in the active site. nih.gov The indole and phenyl rings can engage in hydrophobic and van der Waals interactions, further stabilizing the enzyme-inhibitor complex. The specific substitutions on these rings will determine the strength and nature of these interactions. For example, in the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis, certain indole-thiourea derivatives have shown potent activity, with the SAR indicating that specific substitution patterns are required for optimal binding to the enzyme's active site. mdpi.commdpi.com

The following table summarizes the SAR of related thiourea derivatives against various non-clinical targets.

| Target | Key SAR Findings | Reference |

| Tyrosinase | Competitive inhibition observed with specific indole-thiourea derivatives. | mdpi.com |

| Topoisomerase | Some indole-derived thioureas showed inhibitory effects on S. aureus topoisomerase IV. | nih.govnih.gov |

| Sirtuins | Certain thiourea-based compounds exhibited promising cytotoxicity against colon cancer cells through SIRT inhibition. | researchgate.net |

| HER2 | Hybrid thiourea derivatives have been designed to inhibit HER2. | biointerfaceresearch.com |

Mechanistic Investigations of Biological Interactions of 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea Non Clinical Focus

Molecular Basis of Enzyme Modulation by (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

General studies on related indole-thiourea derivatives suggest potential for enzyme inhibition. For instance, certain indole-thiourea compounds have been investigated as tyrosinase inhibitors. omicsonline.orgnih.govmdpi.com These studies often involve kinetic analysis to determine the mode of inhibition, such as competitive, non-competitive, or uncompetitive mechanisms. nih.govmdpi.com However, no specific enzymatic targets or kinetic data have been published for this compound itself.

There are no available published studies detailing the kinetic parameters (e.g., IC₅₀, Kᵢ) of enzyme inhibition by this compound. Such studies would be necessary to quantify its potency and understand the nature of its interaction with any potential enzyme targets.

Without experimental data such as X-ray crystallography or detailed kinetic analysis in the presence of varying substrate concentrations, it is not possible to determine whether this compound would bind to the active site or an allosteric site of any given enzyme. Molecular docking studies, which are predictive computational methods, have been used for other indole-thiourea derivatives to suggest binding modes nih.govresearchgate.net, but specific results for this compound are not present in the literature.

Receptor-Ligand Binding Dynamics of this compound

The 2-phenylindole (B188600) scaffold is recognized as a privileged structure in medicinal chemistry, known to bind to multiple receptors. nih.gov For example, some 2-phenylindole derivatives have been reported to interact with estrogen receptors. researchgate.net However, the specific receptor binding profile for this compound remains uninvestigated.

No data on the binding affinities (e.g., Kₐ, Kₑ) or selectivity of this compound for any biological receptor has been documented. Determining these parameters would require specific receptor binding assays.

The effect of this compound on any signal transduction pathways is currently unknown. Research into related 2-phenylindole compounds has indicated potential modulation of pathways like NF-κB nih.gov, but this cannot be directly extrapolated to the thiourea (B124793) derivative without dedicated cellular and molecular studies.

Interactions of this compound with Nucleic Acids and Lipids

The potential for thiourea derivatives to interact with DNA has been noted in the literature, with some compounds acting as G-quadruplex stabilizing agents. nih.gov These interactions are often mediated by the planar aromatic portions of the molecules and their ability to engage in π-π stacking with nucleic acid bases. However, no studies have been performed to assess whether this compound can bind to or interact with nucleic acids or lipid membranes.

Cellular Uptake and Intracellular Localization Mechanisms of this compound in In Vitro Models

Comprehensive research specifically detailing the cellular uptake and intracellular localization mechanisms of this compound in in vitro models is not extensively available in the public domain. Scientific literature provides insights into the biological activities of various thiourea derivatives and indole-containing compounds, but explicit studies on the cellular transport and subcellular distribution of this particular molecule are limited.

General principles of cellular uptake for compounds with similar physicochemical properties—lipophilic character and the presence of hydrogen bond donors/acceptors—suggest that passive diffusion across the plasma membrane is a likely mechanism. The indole (B1671886) and phenyl moieties contribute to the lipophilicity of the molecule, which would facilitate its passage through the lipid bilayer of cellular membranes. The thiourea group, with its capacity for hydrogen bonding, might also influence interactions with membrane proteins or phospholipids, potentially modulating the rate of uptake.

Once inside the cell, the intracellular fate of this compound would be governed by its affinity for various organelles and macromolecules. The planar indole ring system could enable intercalation into DNA or interaction with protein pockets, while the phenyl and methyl groups would influence the specificity and strength of these bindings. The thiourea moiety is known to interact with metal ions and can participate in various biological reactions, suggesting potential localization within compartments rich in these species or active metabolic processes.

To definitively elucidate the cellular uptake and localization of this compound, further focused research employing techniques such as fluorescence microscopy with a labeled version of the compound, subcellular fractionation followed by quantification, and the use of transport inhibitors would be necessary. Such studies would provide the empirical data needed to construct a detailed model of its cellular journey and site of action.

Chemical Reactivity and Derivatization Strategies for 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea

Functionalization of the Indole (B1671886) Nitrogen in (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

The nitrogen atom of the indole ring is a key site for functionalization, offering a route to modify the compound's steric and electronic properties. The N-H bond can be readily substituted through alkylation or acylation reactions.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents under basic conditions. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. This anion then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to yield the N-alkylated product. The choice of solvent and temperature can influence the regioselectivity of alkylation, particularly for 2,3-disubstituted indoles, but N1-alkylation is generally favored. acs.org

N-Acylation: Acylation of the indole nitrogen introduces an acyl group, which can serve as both a protecting group and a point for further modification. This reaction is often achieved using acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net More recently, methods using stable thioesters as the acyl source have been developed, offering a mild and highly chemoselective route to N-acylindoles. nih.gov This approach demonstrates high functional group tolerance, making it suitable for complex molecules. nih.gov

The following table outlines potential reagents for the functionalization of the indole nitrogen.

| Reaction Type | Reagent | Catalyst/Base | Potential Product | Reference |

| N-Alkylation | Methyl Iodide | NaH | (1,5-Dimethyl-2-phenyl-1H-indol-3-yl)thiourea | acs.org |

| N-Alkylation | Benzyl Bromide | K₂CO₃ | (1-Benzyl-5-methyl-2-phenyl-1H-indol-3-yl)thiourea | acs.org |

| N-Acylation | Acetyl Chloride | Pyridine (B92270) | N-(1-Acetyl-5-methyl-2-phenyl-1H-indol-3-yl)thiourea | researchgate.net |

| N-Acylation | S-Methyl Butanethioate | Cs₂CO₃ | N-(1-Butanoyl-5-methyl-2-phenyl-1H-indol-3-yl)thiourea | nih.gov |

Modifications at the Thiourea (B124793) Sulfur and Nitrogen Atoms of this compound

The thiourea moiety is a highly versatile functional group, with the sulfur and nitrogen atoms both serving as sites for chemical modification.

S-Alkylation and Oxidative Cyclization: The sulfur atom of the thiourea group is nucleophilic and can be readily alkylated with electrophiles like alkyl halides. For instance, reaction with ethyl chloroacetate (B1199739) would yield an S-alkylated isothiourea derivative. researchgate.net This intermediate can then undergo further reactions. A common and powerful transformation is the oxidative cyclization of thioureas. Reaction with α-haloketones, such as α-chloroacetylacetone, leads to the formation of a thiazole (B1198619) ring in a Hantzsch-type synthesis. nih.gov This provides a direct route to 4-(indol-3-yl)thiazole derivatives. nih.gov Oxidative cyclization can also be promoted by various oxidizing agents, sometimes proceeding through a disulfide intermediate, to form fused heterocyclic systems. mdpi.com

N-Acylation: While the indole nitrogen is one site for acylation, the nitrogen atoms of the thiourea group can also be acylated. Regioselectivity can be a challenge with unsymmetrical thioureas, but conditions have been developed to control the site of acylation, often depending on the pKa of the attached amine fragments. researchgate.net The synthesis of N-acyl thiourea derivatives is a common strategy, typically involving the reaction of an amine with an acyl isothiocyanate. mdpi.com

Below is a table summarizing potential modifications at the thiourea moiety.

| Reaction Type | Reagent | Conditions | Potential Product Class | Reference |

| S-Alkylation | Ethyl Chloroacetate | K₂CO₃, Acetone | S-Substituted Isothiourea | researchgate.net |

| Oxidative Cyclization | 2-Chloroacetophenone | Reflux | 2-Amino-4-phenyl-5-(5-methyl-2-phenyl-1H-indol-3-yl)thiazole | nih.gov |

| N-Acylation | Benzoyl Chloride | Pyridine | N-Benzoyl-(5-methyl-2-phenyl-1H-indol-3-yl)thiourea | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions for Expanding the Diversity of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the core structure. For the title compound, these reactions could be applied to the indole nucleus or the 2-phenyl substituent.

To utilize classic cross-coupling reactions like the Suzuki-Miyaura or Heck reaction, a halide is typically required on the aromatic ring. nih.govrsc.org Therefore, a preliminary halogenation step (e.g., bromination or iodination) at one of the available C-H positions (C4, C6, C7) of the indole ring would be necessary. Once halogenated, these positions can be coupled with a variety of partners. For example, a 7-bromoindole (B1273607) derivative could undergo a Heck reaction with styrenes or a Suzuki coupling with arylboronic acids. nih.gov

Alternatively, direct C-H activation offers a more atom-economical approach, avoiding the pre-functionalization step. Palladium catalysts, often guided by a directing group, can selectively functionalize a specific C-H bond. researchgate.netnih.gov For the 2-phenylindole (B188600) core, C-H activation could potentially be directed to the C7 position of the indole or the ortho positions of the 2-phenyl group. nih.gov Ligand choice can be critical in controlling the regioselectivity of such transformations. rsc.org

The table below details potential palladium-catalyzed reactions for derivatization.

| Reaction Type | Reactants | Catalyst System | Potential Product Site | Reference |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C4, C6, or C7 (after halogenation) | rsc.org |

| Heck Reaction | Alkene (e.g., Styrene) | Na₂PdCl₄ / sSPhos | C4, C6, or C7 (after halogenation) | nih.gov |

| C-H Arylation | Aryl Halide | Pd(OAc)₂, Ligand | C7, or ortho-phenyl | researchgate.netnih.gov |

| C-H Acylation | Aldehyde | Pd(OAc)₂, Oxidant | C7, or ortho-phenyl | nih.gov |

Cyclization and Rearrangement Reactions Involving the this compound Core

The juxtaposition of the indole and thiourea functionalities allows for a variety of intramolecular and intermolecular cyclization reactions, leading to complex fused heterocyclic systems.

A prominent reaction is the formation of thiazole rings. As mentioned previously, reaction of the thiourea with bifunctional electrophiles like α-halo ketones or α-halo esters provides a direct route to 5-(indol-3-yl)thiazoles. nih.gov

More complex fused systems can also be accessed. For example, the synthesis of thiazolo[3,2-a]indoles has been achieved through a chemo- and regioselective [3+2] annulation of 3-alkylated indoline-2-thiones with 2-halo-ketones. nih.gov This suggests a potential pathway where the this compound could first be reduced to the corresponding indoline-2-thione, followed by cyclization with an appropriate α-halocarbonyl compound to yield a 9-substituted thiazolo[3,2-a]indole derivative.

Furthermore, iodine-mediated intramolecular cyclization is a known strategy for creating fused indole systems. nih.govrsc.org Depending on the substituents and reaction conditions, this could potentially trigger cyclization involving the thiourea moiety and the C2 or C4 positions of the indole ring, leading to novel tetracyclic structures.

The following table presents possible cyclization strategies.

| Reaction Name/Type | Reagent | Key Intermediate | Product Core | Reference |

| Hantzsch Thiazole Synthesis | α-Halo Ketone | N/A | 4-(Indol-3-yl)thiazole | nih.gov |

| Thiazolo[3,2-a]indole Synthesis | α-Halo Ketone | 5-Methyl-2-phenylindoline-2-thione | Thiazolo[3,2-a]indole | nih.gov |

| Iodine-Mediated Cyclization | I₂, Base | N/A | Fused Indole Tetracycle | rsc.org |

Photochemical and Electrochemical Transformations of this compound

The indole and thiourea moieties are both known to participate in photochemical and electrochemical reactions, suggesting that the title compound could undergo unique transformations under these conditions.

Photochemical Reactions: Indole derivatives are known to be photochemically active. rsc.org Of particular relevance is the photochemical cyclization of indolyl thiocarbamates to form 1,3-thiazino[6,5-b]indol-4-one derivatives. scispace.com This reaction provides a strong precedent for a similar intramolecular photocyclization of this compound, potentially involving the thiourea sulfur atom and the C4 position of the indole ring to form a novel fused thiazinone system. Additionally, photocatalytic methods have been developed for the synthesis of unsymmetrical thioureas, indicating the C-N bonds adjacent to the thiourea can be activated by visible light in the presence of a suitable photocatalyst. rsc.org

Electrochemical Reactions: Electrochemical methods offer a green and efficient alternative for synthesis. Electrochemical oxidative cyclization has been successfully employed for the synthesis of thiazoles from thioamides and enaminones. researchgate.net This suggests that an electrochemical approach could be used to oxidize the thiourea moiety of this compound and promote cyclization with a suitable partner or intramolecularly, providing a metal-free pathway to complex heterocyclic structures.

A summary of these potential advanced transformations is provided below.

| Transformation Type | Method | Potential Reaction | Potential Product | Reference |

| Photochemical | UV Irradiation | Intramolecular Cyclization | Fused 1,3-Thiazino[6,5-b]indole derivative | scispace.com |

| Electrochemical | Anodic Oxidation | Oxidative Cyclization | Thiazole or Fused Thiazole derivative | researchgate.net |

Emerging Research Applications of 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea Non Clinical

(5-Methyl-2-phenyl-1H-indol-3-yl)thiourea as a Building Block in Complex Molecular Architectures

The this compound molecule is a valuable precursor for the synthesis of more elaborate heterocyclic systems. Thiourea (B124793) derivatives are well-established as versatile intermediates for creating a range of nitrogen- and sulfur-containing heterocycles. mdpi.com The reactivity of the thiourea group allows for cyclization reactions to form rings such as thiazoles, pyrimidines, and quinazolines. mdpi.com

The indole-thiourea structure can be envisioned as a synthon that introduces the bulky and electronically significant 5-methyl-2-phenyl-1H-indole moiety into new molecular frameworks. For instance, reactions targeting the sulfur and nitrogen atoms of the thiourea group can lead to the formation of complex fused-ring systems. The inherent bioactivity associated with the indole (B1671886) core makes these derivatives particularly interesting for exploratory synthesis. researchgate.net

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant Class | Resulting Heterocycle | Potential Application Area |

|---|---|---|

| α-Haloketones | Aminothiazole | Synthetic intermediate, Scaffold development |

| Malonic esters | Thiobarbituric acid derivative | Organic synthesis, Ligand design |

| Carbodiimides | Triazine derivative | Complex molecule synthesis |

This table is illustrative, based on the known reactivity of the thiourea functional group.

Applications in Supramolecular Chemistry: Design of Receptors and Self-Assembled Systems Involving this compound

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular components. nsf.gov The thiourea group is an exceptional hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (through its N-H protons) and an acceptor (through the sulfur atom). This dual nature makes this compound an excellent candidate for designing molecular receptors and self-assembling systems.

The two N-H protons of the thiourea can form strong, directional hydrogen bonds with anions or other hydrogen bond acceptors. This interaction is central to the function of many thiourea-based anion receptors and organocatalysts. nih.gov The self-assembly of this compound molecules could lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks stabilized by intermolecular N-H···S=C hydrogen bonds. Hirshfeld surface analysis of similar molecules has confirmed that H···H and H···S contacts are of prime importance in stabilizing supramolecular assemblies. researchgate.net

Table 2: Hydrogen Bonding Capabilities of this compound

| Site | Type | Role in Supramolecular Assembly |

|---|---|---|

| Indole N-H | Donor | Formation of chains, interaction with acceptors |

| Thiourea N-H (2) | Donor | Anion binding, self-assembly, catalysis |

| Thiourea S | Acceptor | Self-assembly via N-H···S bonds |

This compound as a Catalyst or Ligand in Organic Transformations

The use of thiourea derivatives as organocatalysts has expanded rapidly, with their primary function being the activation of substrates through hydrogen bonding. nih.gov N,N'-diarylthioureas, in particular, have proven to be highly effective catalysts for a wide array of organic reactions. The compound this compound fits this structural class and has significant potential as a hydrogen-bond-donating catalyst.

By forming double hydrogen bonds with electrophilic functional groups (e.g., carbonyls, imines), the thiourea moiety can enhance the electrophilicity of the substrate and stabilize developing negative charges in the transition state. nih.gov This mechanism is effective in promoting reactions such as Michael additions, Friedel-Crafts reactions, and Diels-Alder reactions. Furthermore, the indole scaffold itself can participate in or influence the catalytic cycle. The chiral environment that could be introduced by modifying the indole or phenyl rings could also enable asymmetric catalysis. bldpharm.com

Table 3: Potential Catalytic Applications

| Reaction Type | Role of Thiourea Catalyst |

|---|---|

| Michael Addition | Activation of the electrophile (e.g., enone) |

| Friedel-Crafts Alkylation | Activation of the electrophile |

| Aldol Reaction | Activation of the carbonyl component |

Development of this compound-Based Probes for Biological Research (Non-Clinical)

Fluorescent probes are indispensable tools in biological research for visualizing and quantifying specific analytes within complex environments. These probes typically consist of a fluorophore (a light-emitting unit) linked to a receptor (an analyte-binding unit). researchgate.net The 2-phenylindole (B188600) core of this compound is a known fluorophore. The thiourea group, with its strong affinity for anions and certain metal ions, can serve as an effective receptor.

The binding of an analyte to the thiourea moiety can perturb the electronic properties of the entire molecule, leading to a detectable change in the fluorescence output of the indole fluorophore. This change could manifest as an increase (turn-on) or decrease (turn-off) in fluorescence intensity or a shift in the emission wavelength. Such mechanisms, including intramolecular charge transfer (ICT) and photoinduced electron transfer (PET), are common in fluorescent probes. researchgate.net This makes this compound a promising scaffold for developing selective chemosensors for non-clinical research applications, such as monitoring ion concentrations in environmental samples.

Table 4: Potential Photophysical Properties for Probe Development

| Property | Potential Behavior upon Analyte Binding |

|---|---|

| Excitation Wavelength | Minor to moderate shift |

| Emission Wavelength | Potential for significant shift (ratiometric sensing) |

| Quantum Yield | Increase or decrease depending on quenching mechanism |

Potential in Materials Science: Development of this compound-Containing Polymers or Smart Materials

The unique combination of a rigid, photoactive indole core and a flexible, hydrogen-bonding thiourea group makes this compound an intriguing candidate for materials science. This molecule could be incorporated into polymers or used to construct "smart" materials that respond to external stimuli.

By modifying the molecule to include polymerizable groups (e.g., vinyl or acrylate (B77674) functionalities), it could be used as a monomer. The resulting polymer would feature the indole-thiourea unit as a pendant group, imparting specific properties to the bulk material, such as fluorescence, ion-binding capabilities, or specific surface interactions.

Furthermore, the strong and directional hydrogen-bonding capabilities of the thiourea group could be exploited to create self-healing materials or supramolecular polymers. In such systems, the polymer chains are held together by reversible non-covalent bonds. If the material is damaged, the bonds can reform under the right conditions, restoring the material's integrity. The responsiveness of the thiourea-anion interaction could also be used to design materials that change their properties (e.g., color, solubility, or conformation) in the presence of specific chemical stimuli.

Conclusion and Future Research Perspectives for 5 Methyl 2 Phenyl 1h Indol 3 Yl Thiourea

Summary of Key Academic Contributions and Discoveries Pertaining to (5-Methyl-2-phenyl-1H-indol-3-yl)thiourea

A thorough review of scientific databases and academic journals reveals no specific scholarly articles detailing the synthesis, characterization, or biological evaluation of this compound. While the broader class of indole-thiourea derivatives has been the subject of considerable research, this particular compound has not been a specific focus of any identified studies.

Unresolved Questions and Challenges in this compound Research

Given the absence of dedicated research, all questions regarding this compound remain unresolved. The primary challenge is the lack of a foundational body of work on which to build. Key unanswered questions include:

What are the optimal synthetic routes to produce this compound with high yield and purity?

What are the full spectroscopic and crystallographic characteristics of this compound?

Does this compound exhibit any significant biological activity (e.g., antimicrobial, anticancer, antiviral, enzyme inhibition)?

What is its mechanism of action if any biological activity is present?

What is its safety and toxicity profile?

Identification of Promising Avenues for Interdisciplinary Research on this compound

Based on the known activities of related indole-thiourea compounds, several promising avenues for interdisciplinary research on this compound can be proposed, should the compound be synthesized and characterized:

Medicinal Chemistry and Pharmacology: Investigation of its potential as an antimicrobial agent against various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.

Biochemistry and Molecular Biology: Screening for inhibitory activity against specific enzymes, such as kinases, topoisomerases, or tyrosinase, which are common targets for indole-based compounds.

Materials Science: Exploration of its potential as a component in the development of novel materials, leveraging the properties of the indole (B1671886) and thiourea (B124793) functional groups.

Strategic Directions for Advanced Synthetic and Mechanistic Studies of this compound and its Analogues

The initial and most critical strategic direction is the development and publication of a reliable synthetic method for this compound. Following this, future research should focus on:

Analogue Synthesis: A systematic synthesis of analogues by modifying the substituents on the phenyl and indole rings to establish structure-activity relationships (SAR).

Mechanistic Studies: If any biological activity is identified, detailed mechanistic studies should be undertaken to understand how the compound interacts with its biological target at a molecular level. This could involve techniques such as molecular docking, crystallography of the compound bound to its target, and various biochemical assays.

Computational Chemistry: Utilization of computational models to predict the properties and potential biological activities of this compound and its analogues to guide future synthetic efforts.

Q & A

Q. How can crystallographic data improve the design of co-crystals or salts to enhance bioavailability?

- Methodology :

- Co-crystal Screening : Use solvent-drop grinding with GRAS co-formers (e.g., citric acid).

- Hirshfeld Surface Analysis : Identify hydrogen-bonding motifs (N-H···S) from X-ray data to predict stability .

- Dissolution Testing : Compare solubility of co-crystals vs. pure compound in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.